molecular formula C28H32ClNO4 B12742025 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate CAS No. 87213-03-4

2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate

Cat. No.: B12742025
CAS No.: 87213-03-4
M. Wt: 482.0 g/mol
InChI Key: ULZINYFWFOJXBZ-UHFFFAOYSA-N
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Description

2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is a chemical compound with the molecular formula C28H31NO4·ClH. It is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate typically involves multiple steps, starting from berberine or its derivatives. The process includes methylation reactions to introduce methoxy groups at specific positions on the berberine skeleton. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .

Scientific Research Applications

2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.

    Medicine: Research indicates its potential in treating conditions like eczema due to its anti-inflammatory properties.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK). These interactions result in anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is unique due to its specific methoxy and tolyl substitutions, which enhance its biological activity and stability compared to other similar compounds. These structural modifications contribute to its distinct pharmacological profile and potential therapeutic benefits .

Properties

CAS No.

87213-03-4

Molecular Formula

C28H32ClNO4

Molecular Weight

482.0 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-6-(4-methylphenyl)-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline;hydrochloride

InChI

InChI=1S/C28H31NO4.ClH/c1-17-6-8-18(9-7-17)23-11-20-13-26(31-3)28(33-5)15-22(20)24-10-19-12-25(30-2)27(32-4)14-21(19)16-29(23)24;/h6-9,12-15,23-24H,10-11,16H2,1-5H3;1H

InChI Key

ULZINYFWFOJXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3C4N2CC5=CC(=C(C=C5C4)OC)OC)OC)OC.Cl

Origin of Product

United States

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